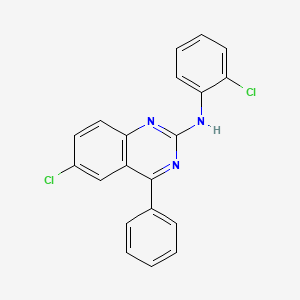

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, also known as CCQ, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. CCQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of quinazoline derivatives, including 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, often involves reactions such as amination and palladium-catalyzed coupling. These synthetic approaches aim to introduce various functional groups, leading to a diverse array of quinazoline compounds with potential biological and chemical applications (Weber et al., 2003). The structural characterization of these compounds is typically conducted using techniques like X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular geometries and electronic structures (Fatma et al., 2017).

Biological Activities

Quinazoline derivatives have been extensively studied for their biological activities, particularly in the context of antimicrobial and anticancer properties. Some derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2011). In the field of oncology, certain quinazoline compounds have been evaluated for their antiproliferative effects against cancer cell lines, with some showing promising results in inhibiting tumor growth (Liu et al., 2007).

Supramolecular Features

The supramolecular architecture of quinazoline derivatives is of interest due to the potential for weak intermolecular interactions, such as hydrogen bonding and halogen bonding, to influence their crystal packing and, by extension, their chemical reactivity and physical properties. Studies on the supramolecular features of these compounds can provide insights into their behavior in solid states and their potential applications in materials science (Mandal & Patel, 2018).

Propiedades

IUPAC Name |

6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3/c21-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)25-20(23-17)24-18-9-5-4-8-16(18)22/h1-12H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNBVZWKADHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)